2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a bromine atom at the 2-position of a pyridine ring and a pyrazole ring substituted with a trifluoromethyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to the reactivity introduced by the trifluoromethyl group and the bromine atom .
The synthesis of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves several key steps:
In industrial settings, optimizing reaction conditions for large-scale synthesis may involve continuous flow reactors and efficient purification techniques to maximize yield and purity. Such methods are essential for producing high-quality compounds suitable for research and development .
The molecular formula of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is . The structure features:
Key molecular characteristics include:
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine can engage in various chemical reactions:
Common reagents and conditions include:
The mechanism by which 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine exerts its biological effects involves interactions with specific molecular targets. The pyrazole moiety facilitates hydrogen bonding and π–π interactions with biological macromolecules, enhancing binding affinity and specificity. Additionally, the bromine atom may engage in halogen bonding, further influencing the compound's reactivity .
The physical properties of this compound include:
Chemical properties include:
Relevant data indicates that this compound may exhibit irritant characteristics; thus, proper handling precautions are necessary during laboratory work .
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has significant applications in scientific research:
Heterocyclic compounds constitute the structural backbone of approximately 85% of biologically active pharmaceuticals, with nitrogen-containing heterocycles demonstrating particular significance in drug design and materials science. The pyridine–pyrazole hybrid architecture exemplifies this importance by combining the electron-deficient character of pyridine with the versatile hydrogen-bonding capabilities of pyrazole into a single pharmacophore. This molecular integration creates synergistic effects that enhance target binding affinity and modulate physicochemical properties critical for bioactivity. Covalent organic frameworks (COFs) increasingly exploit such heterocyclic linkers to achieve enhanced crystallinity, porosity, and functional diversity [3]. Within this chemical landscape, 2-bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine emerges as a structurally sophisticated scaffold engineered for strategic diversification. Its core integrates three functional elements: a brominated pyridine ring, an N-linked pyrazole, and a metabolically resilient trifluoromethyl group—each component contributing distinct electronic and steric properties to the molecular architecture.
Table 1: Structural Identifiers of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1187386-44-2 |
Molecular Formula | C₁₀H₇BrF₃N₃ |
Molecular Weight | 306.10 g/mol |
IUPAC Name | 2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine |
Canonical SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CC=C2)Br |
InChI Key | ZHJINAMPCVQLHI-UHFFFAOYSA-N |
XLogP | 3.4 (estimated) |
Pyridine-pyrazole hybrids constitute an emerging privileged scaffold in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The pyridine ring acts as a hydrogen bond acceptor and imparts moderate basicity (pKa ~5-6), enhancing water solubility and membrane permeability. Simultaneously, the pyrazole moiety provides hydrogen bond donor-acceptor capabilities and serves as a bioisostere for amide bonds or other heterocycles, improving metabolic stability. Recent pharmaceutical approvals highlight this scaffold's utility:
The bromine substituent at the pyridine 2-position in our target compound enables late-stage diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This synthetic handle facilitates rapid generation of structure-activity relationship (SAR) libraries during drug optimization campaigns. Meanwhile, the pyrazole's 3-methyl-5-trifluoromethyl substitution pattern enhances steric bulk and electron-withdrawing character, potentially improving target affinity and proteolytic stability. Computational analyses indicate that such substitutions reduce pyrazole ring electron density by >25% compared to unsubstituted analogs, thereby modulating intermolecular interactions with biological targets [5] [9].
The trifluoromethyl (-CF₃) group serves as a cornerstone of modern bioisosteric design due to its profound influence on molecular properties. This substituent:
In the context of 2-bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, the -CF₃ group at pyrazole C5 significantly lowers the LUMO energy (-1.8 eV vs unsubstituted pyrazole) according to density functional theory (DFT) calculations, enhancing charge transfer characteristics crucial for materials science applications [9]. Concurrently, the bromine atom fulfills three strategic roles:
This combination creates a "diversification-ready" scaffold where the bromine serves as a chemical handle for introducing structural complexity while the -CF₃ group provides persistent electronic and steric modulation. Such bifunctional capability is evidenced in kinase inhibitor development, where analogous brominated pyridine intermediates enabled synthesis of covalent inhibitors through subsequent displacement with acrylamides [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1